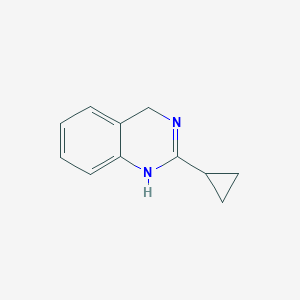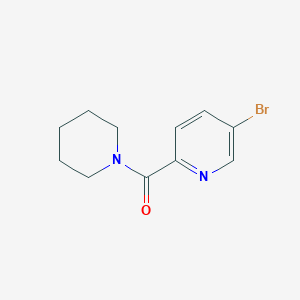
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
Vue d'ensemble
Description
The compound (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a brominated pyridine derivative, which is a class of compounds known for their relevance in medicinal chemistry due to their pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and structural analysis of closely related bromopyridine derivatives. These insights can be extrapolated to hypothesize about the properties and potential synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.
Synthesis Analysis
The synthesis of bromopyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, as described in the first paper, involves a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate and proceeding through regioselective methoxylation and bromination steps to achieve the desired bromopyridine compound . This process highlights the importance of regioselectivity and the use of protecting groups in the synthesis of bromopyridine derivatives, which would likely be relevant in the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.
Molecular Structure Analysis
The second paper provides a detailed crystal structure analysis of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone . The crystal structure determination can give insights into the molecular geometry, intermolecular interactions, and potential reactivity of brominated aromatic compounds. Although the specific structure of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is not provided, the methods and findings from the crystal structure analysis of the related compound can be informative for understanding the molecular structure of other bromopyridine derivatives.
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The papers do not provide specific reactions for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, but the synthesis of related compounds suggests that such bromopyridine derivatives could undergo further functionalization through nucleophilic attack, potentially leading to a wide range of products depending on the reaction conditions and the nucleophiles used .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are determined by their molecular structure. The presence of a bromine atom can significantly affect the compound's density, melting point, and solubility. The crystal structure analysis from the second paper provides data such as cell dimensions and density, which are crucial for understanding the physical properties of these compounds . These properties are important for the practical handling of the compound and can influence its behavior in a chemical reaction or biological system.
Safety And Hazards
Propriétés
IUPAC Name |
(5-bromopyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRFKLKDVHGHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650074 | |
| Record name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |
CAS RN |
934000-33-6 | |
| Record name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

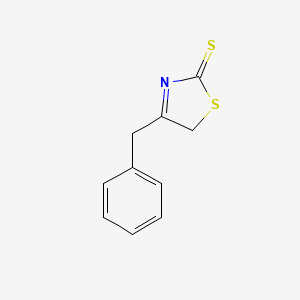
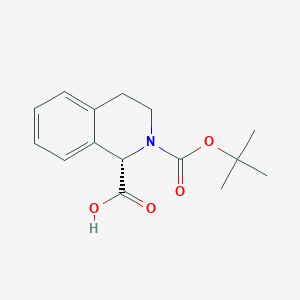
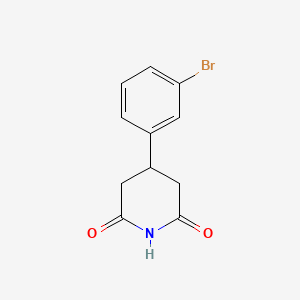
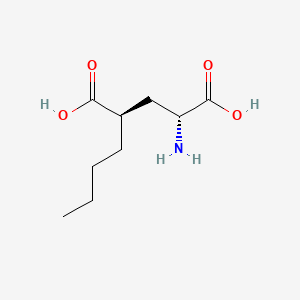
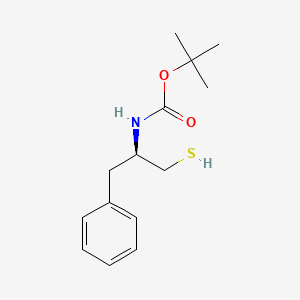
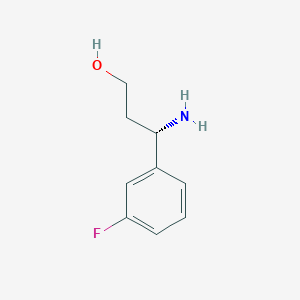
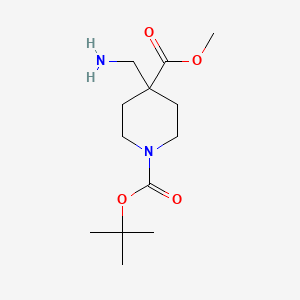
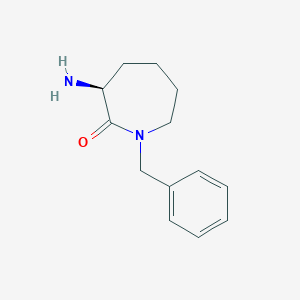
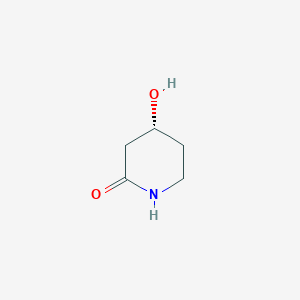
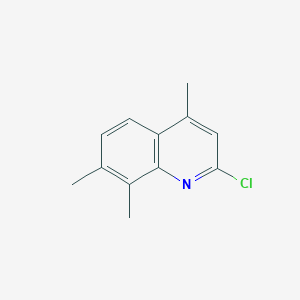
![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)
